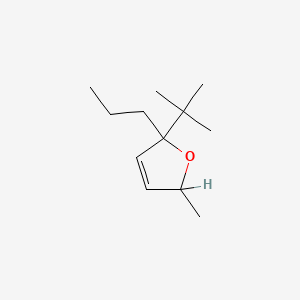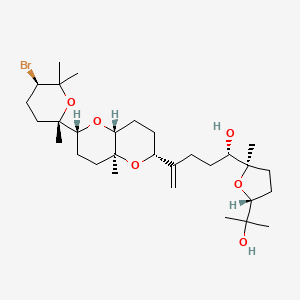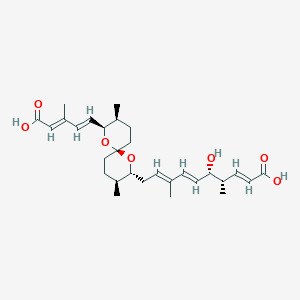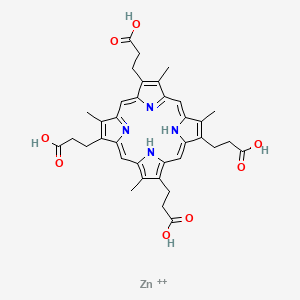
1,3,7-Trihydroxy-2,4-diisoprenylxanthone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7-trihydroxy-2,4-diisoprenylxanthone is a member of the class of xanthones that is 9H-xanthene substituted by hydroxy group at positions 1, 3 and 7, an oxo group at position 9 and prenyl groups at positions 2 and 4. It has been isolated from the stems of Cratoxylum cochinchinense It has a role as a metabolite and a plant metabolite. It is a member of xanthones and a member of phenols.
科学的研究の応用
Neurotrophic Factor Stimulation
1,3,7-Trihydroxyxanthone, derived from Polygalae Radix, has been shown to significantly stimulate the expression of neurotrophic factors such as NGF and BDNF in rat astrocyte primary cultures. This stimulation occurs at both mRNA and protein levels, and the compound may regulate critical enzymes in the metabolic pathway of neurotrophic factors. This finding suggests potential applications in treating psychiatric disorders, as it operates via cAMP- and ERK-dependent pathways (Yang et al., 2018).
Anti-HIV Activity
Compounds related to 1,3,7-Trihydroxy-2,4-diisoprenylxanthone have displayed anti-HIV-1 activities in studies. For instance, 1,3,7-Trihydroxy-6-methoxy-4,5-diisoprenylxanthone showed inhibitory effects against HIV-1 reverse transcriptase, indicating potential for HIV treatment or prevention (Reutrakul et al., 2006).
Synthesis and Coupling Reactions
The synthesis of 1,3,7-trihydroxyxanthone has been described, highlighting its potential as a base compound for creating other pharmacologically active substances. Its coupling reactions with prenal have been used to obtain natural products like osajaxanthone and nigrolineaxanthone F (Mondal et al., 2006).
Antiprotozoal Activity
1,3,7-Trihydroxy-2,4-diisoprenylxanthone has demonstrated significant antimalarial potency against Plasmodium falciparum and mild antitrypanosomal activity against Trypanosoma cruzi, suggesting its potential application in antiprotozoal therapies (Molinar‐Toribio et al., 2006).
Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities
1,3,7-Trihydroxyxanthone has been evaluated for its antibacterial activity and epidermal growth factor receptor (EGFR) of tyrosine kinase inhibitory activity. However, its direct analogs showed more significant results in these areas, pointing to its potential as a lead compound for developing antibacterial agents (Duangsrisai et al., 2014).
特性
製品名 |
1,3,7-Trihydroxy-2,4-diisoprenylxanthone |
|---|---|
分子式 |
C23H24O5 |
分子量 |
380.4 g/mol |
IUPAC名 |
1,3,7-trihydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O5/c1-12(2)5-8-15-20(25)16(9-6-13(3)4)23-19(21(15)26)22(27)17-11-14(24)7-10-18(17)28-23/h5-7,10-11,24-26H,8-9H2,1-4H3 |
InChIキー |
CBJCQKZZWUEEQY-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)CC=C(C)C)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




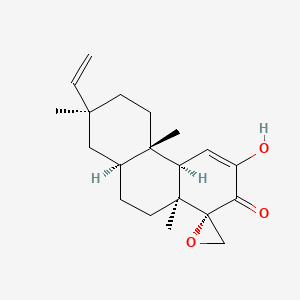
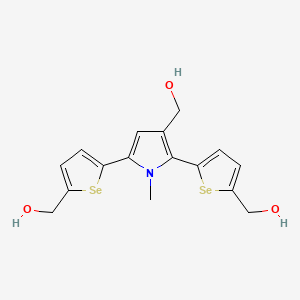
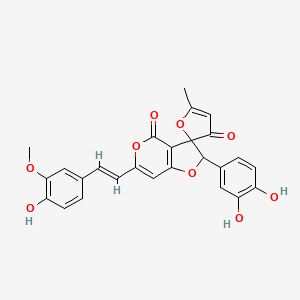
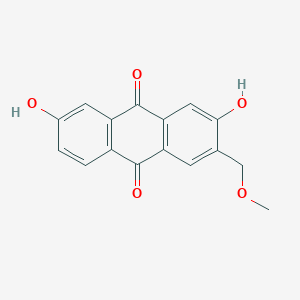
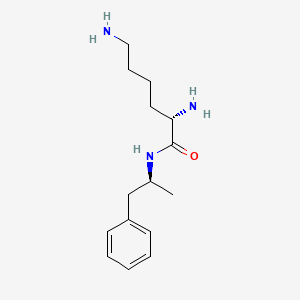
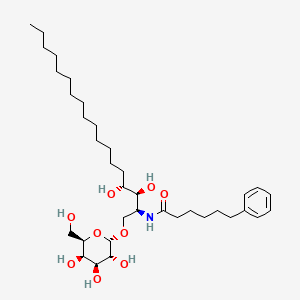
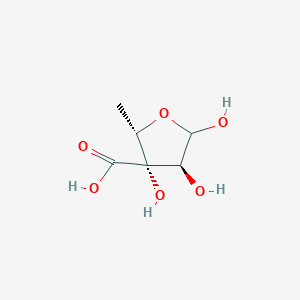
![sodium;(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-fluoroethoxyimino)acetyl]amino]-3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1249274.png)
